2-Spiro[2.5]octan-8-ylacetic acid
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Overview
Description
2-Spiro[2.5]octan-8-ylacetic acid is a unique spirocyclic compound characterized by its distinctive structure, where two rings share a single common atom.
Mechanism of Action
Mode of Action
The mode of action of 2-Spiro[2.5]octan-8-ylacetic acid is currently unknown. The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Spiro[2These properties are crucial in determining the bioavailability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Spiro[2.5]octan-8-ylacetic acid typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the dialkylation of an activated carbon center using dihalides or dilithio reagents . For example, the cyclopropanation of cyclic carbenoids can be employed to generate spirocycles containing a cyclopropane ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Spiro[2.5]octan-8-ylacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted spirocyclic derivatives.
Scientific Research Applications
2-Spiro[2.5]octan-8-ylacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific physicochemical properties.
Comparison with Similar Compounds
- Spiropentane
- Spirohexane
- Spiro[5.5]undecane
- Spiropentadiene
Comparison: 2-Spiro[2.5]octan-8-ylacetic acid is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties compared to other spiro compounds.
Properties
IUPAC Name |
2-spiro[2.5]octan-8-ylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9(12)7-8-3-1-2-4-10(8)5-6-10/h8H,1-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGYXWURMXQGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2)C(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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